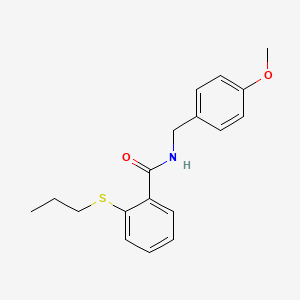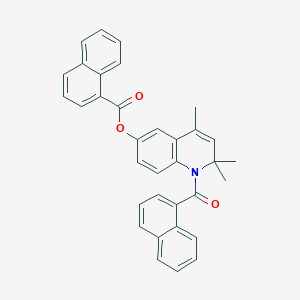amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide](/img/structure/B14961096.png)
N-(4-chlorophenyl)-4-{[(4-chlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and multiple functional groups that contribute to its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through the reaction of an amine with an isocyanate or carbamoyl chloride.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under controlled conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, leading to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted aromatic compounds with new functional groups.
科学研究应用
Medicinal Chemistry: The compound’s quinoline core and functional groups make it a candidate for drug development, particularly for targeting diseases like malaria and cancer.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition and receptor binding.
作用机制
The mechanism of action of N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with molecular targets like enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, potentially leading to inhibition or activation of biological pathways.
相似化合物的比较
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with a similar structure.
Mefloquine: A quinoline-based antimalarial drug.
Uniqueness
N-(4-chlorophenyl)-4-{(4-chlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity compared to other quinoline derivatives.
属性
分子式 |
C30H26Cl2N4O2 |
|---|---|
分子量 |
545.5 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-4-[N-[(4-chlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide |
InChI |
InChI=1S/C30H26Cl2N4O2/c1-20-19-28(36(25-7-3-2-4-8-25)30(38)34-24-17-13-22(32)14-18-24)26-9-5-6-10-27(26)35(20)29(37)33-23-15-11-21(31)12-16-23/h2-18,20,28H,19H2,1H3,(H,33,37)(H,34,38) |
InChI 键 |
CFZKHIXHAKHPBR-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-fluoro-4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961013.png)
![4-chloro-2-methyl-N-[(1Z)-4,4,5,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B14961033.png)




![N-[2-(morpholin-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B14961079.png)


![N-(4-bromophenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14961089.png)

![1-{[4-Amino-6-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1,3,5-triazin-2-yl]methyl}piperidine-4-carboxamide](/img/structure/B14961112.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (2E)-3-(3-nitrophenyl)prop-2-enoate](/img/structure/B14961119.png)

